molecular formula C14H10F3N3O B11839681 1H-Pyrazolo(3,4-b)pyridine, 3-methoxy-1-(3-(trifluoromethyl)phenyl)- CAS No. 34580-76-2

1H-Pyrazolo(3,4-b)pyridine, 3-methoxy-1-(3-(trifluoromethyl)phenyl)-

Cat. No.: B11839681
CAS No.: 34580-76-2
M. Wt: 293.24 g/mol
InChI Key: DXCSAORYPUTKOU-UHFFFAOYSA-N
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Description

3-Methoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core substituted with a methoxy group at the 3-position and a trifluoromethylphenyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a methoxy radical or further to a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carbonyl derivative, while reduction of a nitro group would yield an amine derivative.

Scientific Research Applications

3-Methoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its combination of a pyrazolo[3,4-b]pyridine core with both methoxy and trifluoromethylphenyl substituents. This unique structure imparts specific chemical and physical properties that are not found in the similar compounds listed above.

Properties

CAS No.

34580-76-2

Molecular Formula

C14H10F3N3O

Molecular Weight

293.24 g/mol

IUPAC Name

3-methoxy-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C14H10F3N3O/c1-21-13-11-6-3-7-18-12(11)20(19-13)10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3

InChI Key

DXCSAORYPUTKOU-UHFFFAOYSA-N

Canonical SMILES

COC1=NN(C2=C1C=CC=N2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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